molecular formula C11H15BrN2O B14791484 2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Cat. No.: B14791484
M. Wt: 271.15 g/mol
InChI Key: TWOKCCYKHBGRRB-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a bromobenzyl group, and a methyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide typically involves the reaction of (S)-2-amino-N-methylpropanamide with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino and amide groups can form hydrogen bonds with active site residues. This compound may modulate the activity of enzymes or receptors by altering their conformation or blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-chlorobenzyl)-N-methylpropanamide
  • (S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide
  • (S)-2-Amino-N-(2-iodobenzyl)-N-methylpropanamide

Uniqueness

(S)-2-Amino-N-(2-bromobenzyl)-N-methylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3

InChI Key

TWOKCCYKHBGRRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1Br)N

Origin of Product

United States

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